3,6,9,12-Tetraoxatridecylamine

Catalog No.
S536146
CAS No.
85030-56-4
M.F
C9H21NO4
M. Wt
207.27 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3,6,9,12-Tetraoxatridecylamine

CAS Number

85030-56-4

Product Name

3,6,9,12-Tetraoxatridecylamine

IUPAC Name

2-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]ethanamine

Molecular Formula

C9H21NO4

Molecular Weight

207.27 g/mol

InChI

InChI=1S/C9H21NO4/c1-11-4-5-13-8-9-14-7-6-12-3-2-10/h2-10H2,1H3

InChI Key

DQTQYVYXIOQYGN-UHFFFAOYSA-N

SMILES

COCCOCCOCCOCCN

Solubility

Soluble in DMSO

Synonyms

m-PEG4-amine

Canonical SMILES

COCCOCCOCCOCCN

Description

The exact mass of the compound 3,6,9,12-Tetraoxatridecylamine is 207.1471 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. The United Nations designated GHS hazard class pictogram is Corrosive, and the GHS signal word is DangerThe storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

3,6,9,12-Tetraoxatridecylamine refers to a molecule with 13 carbon atoms (tridecylamine) containing four oxygen atoms (tetraoxa) attached at positions 3, 6, 9, and 12. The amine functional group (-NH2) is likely attached to the terminal carbon.

Significance in Scientific Research


Molecular Structure Analysis

The key feature of the molecule is the presence of four ether groups (C-O-C) at specific positions on the carbon chain. Ether groups can affect the molecule's flexibility, polarity, and hydrogen bonding capabilities []. The terminal amine group can participate in various chemical reactions due to its lone pair of electrons.


Chemical Reactions Analysis

  • Synthesis: This compound could potentially be synthesized through a series of reactions, likely involving the reaction of a triethylene glycol derivative with a terminal amine precursor.
  • Reactions with acids: The amine group can react with acids to form salts.
  • Acylation: The amine group can react with acylating agents (e.g., carboxylic acid anhydrides) to form amides.

Since specific data is unavailable, providing balanced chemical equations is not possible.


Physical And Chemical Properties Analysis

  • Relatively high boiling point: Due to the presence of the amine and ether groups, the molecule can form intermolecular hydrogen bonds, leading to a higher boiling point compared to hydrocarbons with similar chain length.
  • Moderate solubility in water: The amine group can form hydrogen bonds with water, leading to some degree of water solubility. However, the presence of the hydrocarbon chain might limit complete solubility.
  • Solubility in organic solvents: The molecule might be soluble in organic solvents with similar polarity, such as alcohols or chlorinated solvents.
  • Amine group: Primary amines, like the one potentially present in this molecule, can be mildly irritating to the skin and eyes.
  • Unknown effects: The combined effects of the amine group and the ether chain are unclear and require further investigation.

Purity

>98% (or refer to the Certificate of Analysis)

XLogP3

-1.3

Exact Mass

207.1471

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

GHS Hazard Statements

The GHS information provided by 1 company from 1 notification to the ECHA C&L Inventory.;
H314 (100%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];
H318 (100%): Causes serious eye damage [Danger Serious eye damage/eye irritation]

Pictograms

Corrosive

Other CAS

85030-56-4

Dates

Modify: 2023-08-15
1: Pignatello R, Impallomeni G, Pistarà V, Cupri S, Graziano AC, Cardile V, Ballistreri A. New amphiphilic derivatives of poly(ethylene glycol) (PEG) as surface modifiers of colloidal drug carriers. III. Lipoamino acid conjugates with carboxy- and amino-PEG(5000) polymers. Mater Sci Eng C Mater Biol Appl. 2015 Jan;46:470-81. doi: 10.1016/j.msec.2014.10.054. Epub 2014 Oct 23. PubMed PMID: 25492012.
2: Rubio-Garcia J, Coppel Y, Lecante P, Mingotaud C, Chaudret B, Gauffre F, Kahn ML. One-step synthesis of metallic and metal oxide nanoparticles using amino-PEG oligomers as multi-purpose ligands: size and shape control, and quasi-universal solvent dispersibility. Chem Commun (Camb). 2011 Jan 21;47(3):988-90. doi: 10.1039/c0cc02615h. Epub 2010 Nov 26. PubMed PMID: 21113535.
3: Kitagawa F, Kubota K, Sueyoshi K, Otsuka K. One-step preparation of amino-PEG modified poly(methyl methacrylate) microchips for electrophoretic separation of biomolecules. J Pharm Biomed Anal. 2010 Dec 15;53(5):1272-7. doi: 10.1016/j.jpba.2010.07.008. Epub 2010 Aug 1. PubMed PMID: 20678876.
4: Yoshimoto K, Hoshino Y, Ishii T, Nagasaki Y. Binding enhancement of antigen-functionalized PEGylated gold nanoparticles onto antibody-immobilized surface by increasing the functionalized antigen using alpha-sulfanyl-omega-amino-PEG. Chem Commun (Camb). 2008 Nov 14;(42):5369-71. doi: 10.1039/b811818c. Epub 2008 Sep 16. PubMed PMID: 18985213.

Explore Compound Types